1-(o-Benzoylbenzoyl)-4-phenylpiperazine

Description

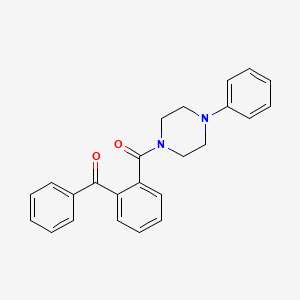

Structure

3D Structure

Properties

IUPAC Name |

phenyl-[2-(4-phenylpiperazine-1-carbonyl)phenyl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O2/c27-23(19-9-3-1-4-10-19)21-13-7-8-14-22(21)24(28)26-17-15-25(16-18-26)20-11-5-2-6-12-20/h1-14H,15-18H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAMDISRXPUMPBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=CC=C3C(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701266781 | |

| Record name | Piperazine, 1-(2-benzoylbenzoyl)-4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701266781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31887-95-3 | |

| Record name | Piperazine, 1-(2-benzoylbenzoyl)-4-phenyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31887-95-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperazine, 1-(2-benzoylbenzoyl)-4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701266781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Derivatization of 1 O Benzoylbenzoyl 4 Phenylpiperazine

Established Synthetic Pathways for Piperazine (B1678402) Core Structures

The foundational step in synthesizing the target compound is the creation of the N-acylpiperazine skeleton. This is typically achieved through a convergent synthesis, where the two key precursors, 1-phenylpiperazine (B188723) and 2-benzoylbenzoic acid, are prepared separately and then coupled.

Key Precursors and Reaction Conditions for Piperazine Functionalization

The final synthetic step is the formation of an amide bond between 1-phenylpiperazine and 2-benzoylbenzoic acid. This transformation is a standard amide coupling reaction. The carboxylic acid is first "activated" to make it more reactive toward the secondary amine of the piperazine ring. hepatochem.com

Precursors:

1-Phenylpiperazine: This is a commercially available starting material. However, it can be synthesized through methods like the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction forms the C-N bond between an aryl halide (e.g., chlorobenzene or bromobenzene) and piperazine. nih.govresearchgate.netwikipedia.org The reaction typically employs a palladium catalyst, a phosphine ligand, and a base. jk-sci.comlibretexts.org A key advantage of this method is its tolerance for a wide range of functional groups. wikipedia.org

2-Benzoylbenzoic acid: This precursor provides the ortho-benzoylbenzoyl moiety and is also commercially available. Its synthesis is detailed in the following section.

Reaction Conditions: The amide coupling is generally performed using stoichiometric quantities of activating or coupling reagents. ucl.ac.uk A common and broadly applicable method involves carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI or EDC), often in the presence of an additive like 4-Dimethylaminopyridine (DMAP) or 1-Hydroxybenzotriazole (HOBt) to improve efficiency and suppress side reactions. hepatochem.comresearchgate.netacgpubs.org The reaction is typically carried out in an inert aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF) at room temperature. acgpubs.org

| Coupling Reagent | Additive | Solvent | Typical Temperature |

| EDCI (EDC) | HOBt or DMAP | DCM, DMF | Room Temperature |

| T3P (Propylphosphonic Anhydride) | Triethylamine | Dichloromethane | Not specified |

| COMU / HATU | DIPEA | DMSO | 50 °C (for some substrates) |

Regioselective Synthesis of ortho-Benzoylbenzoyl Moiety

The ortho-benzoylbenzoyl group is derived from 2-benzoylbenzoic acid. The regioselective synthesis of this specific isomer is classically achieved through the Friedel-Crafts acylation of benzene (B151609) with phthalic anhydride. iitk.ac.inaskfilo.com

In this electrophilic aromatic substitution reaction, a Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃), activates the phthalic anhydride. iitk.ac.inprepchem.com This generates an acylium ion intermediate, which is then attacked by the benzene ring. The reaction is highly regioselective, leading to the desired ortho-substituted product. The process involves heating the reactants, and the product is typically isolated after hydrolysis of the intermediate complex. prepchem.comzenodo.org While effective, this traditional method requires large amounts of the catalyst and generates significant waste, prompting research into more sustainable catalytic systems. dissertationtopic.net

Novel Synthetic Approaches and Catalyst Systems

Asymmetric Synthesis Strategies for Enantiomeric Control

Should a chiral center be introduced into the 1-(o-Benzoylbenzoyl)-4-phenylpiperazine scaffold, for instance by substitution on the piperazine ring, enantiomerically pure compounds would be required. The development of methods for asymmetric synthesis of piperazine derivatives is an active area of research. rsc.org Strategies to achieve enantiomeric control include:

Chiral Pool Synthesis: Utilizing commercially available, enantiopure starting materials, such as amino acids, to construct the piperazine ring. researcher.life

Chiral Auxiliaries: Attaching a temporary chiral group to the piperazine precursor to direct the stereochemical outcome of a subsequent reaction. The auxiliary is then removed to yield the enantiomerically enriched product. nih.gov

Catalytic Asymmetric Synthesis: Employing a chiral catalyst to control the stereochemistry. For example, palladium-catalyzed asymmetric hydrogenation of pyrazine derivatives can produce chiral piperazin-2-ones, which can be converted to chiral piperazines. rsc.org Similarly, Ir-catalyzed hydrogenation of activated pyrazines provides access to a range of chiral piperazines. acs.org

These methodologies would be critical for synthesizing specific stereoisomers of substituted analogues of the target compound.

Green Chemistry Principles in Compound Synthesis

Applying green chemistry principles aims to reduce the environmental impact of chemical processes. nih.gov For the synthesis of this compound, this can be addressed at several stages.

Piperazine Synthesis: Recent advances focus on photocatalysis. Organic photoredox catalysts, such as acridinium salts, can be used to synthesize carbon-substituted piperazines from simple diamines and carbonyls under mild conditions, avoiding harsh reagents. thieme-connect.comnih.govacs.orgnih.gov This method offers high functional group tolerance and operational simplicity. acs.orgnih.gov

Amide Bond Formation: Traditional coupling reagents generate stoichiometric byproducts. ucl.ac.uk Greener alternatives are being explored, including:

Catalytic Direct Amidation: Using catalysts (e.g., based on boric acid) to directly form the amide bond from the carboxylic acid and amine with the removal of only water, thus maximizing atom economy. semanticscholar.org

Biocatalysis: Employing enzymes, such as lipases, to catalyze amide bond formation. rsc.org Enzymatic reactions are often performed in aqueous conditions at mild temperatures and can circumvent the need for protecting groups. nih.govrsc.org

Greener Solvents: Replacing conventional solvents like DCM with more environmentally benign options, such as cyclopentyl methyl ether (CPME). nih.gov

Optimization of Synthetic Yields and Purification Techniques

Maximizing the yield and ensuring the purity of the final product are crucial for an efficient synthetic process.

Optimization of Synthetic Yields: The yield of the final amide coupling step can be optimized by systematically varying several reaction parameters. rsc.org Key variables include:

Reagents: The choice of coupling reagent and any additives can significantly impact yield. researchgate.net For instance, a research team developing N-acylation reactions optimized their protocol using DMAPO as a catalyst and Boc₂O, which resulted in high yields even with a 1:1 substrate ratio under mild conditions. tohoku.ac.jp

Stoichiometry: Adjusting the relative amounts of the 1-phenylpiperazine, 2-benzoylbenzoic acid, and coupling reagents is critical.

Temperature and Reaction Time: While many amide couplings proceed at room temperature, gentle heating can sometimes increase the reaction rate and final conversion. researchgate.net

Solvent: The solvent can influence the solubility of reactants and the reaction pathway. researchgate.net

Machine learning models are increasingly being used to predict reaction yields and help identify optimal conditions, although accurately predicting yields for diverse amide couplings remains a challenge. rsc.orgchemrxiv.org

Purification Techniques: After the reaction is complete, this compound must be isolated and purified from unreacted starting materials, reagents, and byproducts.

Chromatography: Column chromatography on silica gel is a standard laboratory technique for purifying compounds of moderate polarity, such as N-acylpiperazines.

Recrystallization: This is a highly effective method for purifying solid compounds on both laboratory and industrial scales. wisc.edumt.com The crude product is dissolved in a minimum amount of a suitable hot solvent, and upon slow cooling, the pure compound crystallizes out, leaving impurities dissolved in the solvent. libretexts.orgresearchgate.net The choice of solvent is critical for successful recrystallization. mt.com For related piperazine compounds, purification often involves forming a salt (e.g., with acetic acid), crystallizing the salt, and then regenerating the pure free base. google.com

Derivatization Strategies for Structural Exploration

The structural exploration of this compound is a key aspect of medicinal chemistry and drug discovery, aimed at understanding the structure-activity relationships (SAR) that govern its biological effects. Derivatization strategies typically focus on three main components of the molecule: the phenylpiperazine moiety, the benzoylbenzoyl core, and the piperazine ring itself. These modifications allow for a systematic investigation of how changes in stereochemistry, electronics, and steric bulk influence the compound's interactions with biological targets.

Modification of the Phenylpiperazine Moiety

One of the most straightforward approaches to derivatization involves the introduction of various substituents onto the terminal phenyl ring of the phenylpiperazine group. This can be readily achieved by utilizing appropriately substituted 1-phenylpiperazine precursors in the initial synthesis. A wide array of commercially available or synthetically accessible substituted phenylpiperazines allows for the exploration of a diverse chemical space.

The primary synthetic route to these derivatives involves the acylation of a substituted 1-phenylpiperazine with 2-benzoylbenzoic acid or its activated derivatives, such as an acyl chloride. This reaction typically proceeds under standard amide bond formation conditions. The choice of substituent on the phenyl ring can modulate the electronic properties (electron-donating or electron-withdrawing), lipophilicity, and potential for specific interactions (e.g., hydrogen bonding) of the resulting analog.

Table 1: Examples of Substituted 1-Phenylpiperazine Precursors and Corresponding Derivatives

| Substituted 1-Phenylpiperazine | Resulting 1-(o-Benzoylbenzoyl)-4-(substituted-phenyl)piperazine Derivative | Potential Impact of Substitution |

| 1-(4-Fluorophenyl)piperazine | 1-(o-Benzoylbenzoyl)-4-(4-fluorophenyl)piperazine | Introduction of a halogen for potential halogen bonding and altered electronic properties. |

| 1-(4-Methoxyphenyl)piperazine | 1-(o-Benzoylbenzoyl)-4-(4-methoxyphenyl)piperazine | Introduction of an electron-donating group, potentially increasing electron density on the phenyl ring. |

| 1-(4-Nitrophenyl)piperazine | 1-(o-Benzoylbenzoyl)-4-(4-nitrophenyl)piperazine | Introduction of a strong electron-withdrawing group, significantly altering electronic character. |

| 1-(4-Chlorophenyl)piperazine | 1-(o-Benzoylbenzoyl)-4-(4-chlorophenyl)piperazine | Similar to fluoro-substitution, with different steric and electronic effects. |

| 1-(3-Trifluoromethylphenyl)piperazine | 1-(o-Benzoylbenzoyl)-4-(3-trifluoromethylphenyl)piperazine | Introduction of a lipophilic and strongly electron-withdrawing group. |

Modification of the o-Benzoylbenzoyl Moiety

The o-benzoylbenzoyl group offers several avenues for chemical modification, primarily targeting the two aromatic rings and the ketone functional group. These derivatizations can be performed either on the 2-benzoylbenzoic acid precursor prior to coupling with 4-phenylpiperazine or on the final this compound molecule.

Electrophilic aromatic substitution reactions can be employed to introduce a variety of functional groups onto the phenyl rings of the benzoylbenzoyl moiety. The reactivity and regioselectivity of these substitutions will be influenced by the existing carbonyl and carboxyl (or amide) groups. Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation wikipedia.orguomustansiriyah.edu.iqbyjus.commasterorganicchemistry.comlibretexts.org. For instance, nitration followed by reduction can introduce amino groups, which can then be further functionalized.

Table 2: Potential Derivatizations of the o-Benzoylbenzoyl Moiety via Substituted Precursors

| Substituted 2-Benzoylbenzoic Acid | Resulting Derivative | Rationale for Modification |

| 2-(4-Chlorobenzoyl)benzoic acid | 1-(2-(4-Chlorobenzoyl)benzoyl)-4-phenylpiperazine | Exploration of the impact of halogen substitution on the benzoyl ring. |

| 2-(4-Methylbenzoyl)benzoic acid | 1-(2-(4-Methylbenzoyl)benzoyl)-4-phenylpiperazine | Introduction of a small alkyl group to probe steric and electronic effects. |

| 2-(4-Methoxybenzoyl)benzoic acid | 1-(2-(4-Methoxybenzoyl)benzoyl)-4-phenylpiperazine | Addition of an electron-donating group to the benzoyl ring. |

| 5-Nitro-2-benzoylbenzoic acid | 1-(5-Nitro-2-benzoylbenzoyl)-4-phenylpiperazine | Introduction of a strong electron-withdrawing group on the benzoic acid-derived ring. |

The ketone within the benzophenone-like core of the molecule is a prime target for a variety of chemical transformations.

Reduction: The carbonyl group can be selectively reduced to a secondary alcohol using reducing agents such as sodium borohydride (NaBH₄) pitt.eduvedantu.comchemistry-online.comivypanda.comzenodo.orgscribd.com. This transformation introduces a hydroxyl group, which can act as a hydrogen bond donor and acceptor, and also creates a new chiral center, allowing for the investigation of stereochemical preferences in biological activity.

Nucleophilic Addition: The electrophilic carbon of the carbonyl group is susceptible to attack by nucleophiles, such as Grignard reagents or organolithium compounds youtube.comlibretexts.org. This results in the formation of a tertiary alcohol and the introduction of a new substituent at that position, significantly altering the steric and electronic profile of the molecule.

Table 3: Derivatization of the Ketone Carbonyl in this compound

| Reaction Type | Reagent | Product Structure | Key Structural Change |

| Reduction | Sodium borohydride (NaBH₄) | 1-(2-(Hydroxy(phenyl)methyl)benzoyl)-4-phenylpiperazine | Conversion of ketone to a secondary alcohol. |

| Grignard Reaction | Methylmagnesium bromide (CH₃MgBr) | 1-(2-(1-Hydroxy-1-phenylethyl)benzoyl)-4-phenylpiperazine | Addition of a methyl group and formation of a tertiary alcohol. |

| Wittig Reaction | Methylenetriphenylphosphorane (Ph₃P=CH₂) | 1-(2-(1-Phenylvinyl)benzoyl)-4-phenylpiperazine | Conversion of the carbonyl to an alkene. |

These derivatization strategies provide a comprehensive toolkit for the structural exploration of this compound, enabling a detailed mapping of the chemical features essential for its biological activity.

Molecular Target Interactions and Mechanistic Elucidation of 1 O Benzoylbenzoyl 4 Phenylpiperazine

Investigation of Receptor Functional Modulation

No studies detailing the functional modulation of any receptor by 1-(o-Benzoylbenzoyl)-4-phenylpiperazine have been published.

Agonist, Antagonist, and Allosteric Modulator Characterization in Cell-Free Systems

There are no reports characterizing this compound as an agonist, antagonist, or allosteric modulator in any cell-free assay system.

Ion Flux and Second Messenger Assays in Transfected Cells (e.g., Calcium Influx, K+ Efflux)

No data from ion flux assays, such as those measuring calcium influx or potassium efflux, or from second messenger assays involving transfected cells exposed to this compound are available in the public domain.

Molecular Mechanism of Action at the Subcellular Level

Due to the absence of primary research on the biological activity of this compound, its molecular mechanism of action at the subcellular level remains unelucidated.

Protein-Ligand Interaction Dynamics and Conformational Changes

There is no publicly available research detailing the specific protein targets of this compound. Consequently, information regarding the dynamics of its binding, the key amino acid residues involved in the interaction, and any subsequent conformational changes in the target protein is unknown.

Downstream Molecular Signaling Pathway Analysis in Research Models

Information on the effects of this compound on any downstream molecular signaling pathways in cellular or animal models has not been published.

Enzyme Inhibition Kinetics and Mechanisms (If Applicable)

There are no available studies that have investigated the potential of this compound as an enzyme inhibitor. As such, no data on its inhibition kinetics (e.g., IC₅₀, Kᵢ values) or its mechanism of inhibition (e.g., competitive, non-competitive) can be provided.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses of 1 O Benzoylbenzoyl 4 Phenylpiperazine Analogues

Identification of Key Pharmacophoric Elements and Their Contributions to Molecular Recognition

The molecular architecture of 1-(o-benzoylbenzoyl)-4-phenylpiperazine analogues is built around several key pharmacophoric elements that are crucial for molecular recognition and biological activity. A pharmacophore is the essential three-dimensional arrangement of atoms or groups of atoms required for a molecule to produce a specific biological response. For this class of compounds, the primary pharmacophoric features include the central piperazine (B1678402) ring, the N-phenyl group, and the o-benzoylbenzoyl moiety.

The piperazine ring is a frequently utilized scaffold in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide variety of biological targets. nih.gov It is a six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4. nih.gov These nitrogen atoms are key to the molecule's properties; the N-4 nitrogen can act as a basic amine, while the N-1 nitrogen allows for the introduction of various substituents, such as hydrogen bond acceptors and hydrophobic groups. nih.gov The piperazine core's two nitrogen atoms can improve the pharmacokinetic properties of drug candidates, such as water solubility, which is vital for bioavailability. nih.gov

The N-phenylpiperazine moiety itself is a well-established pharmacophore found in many biologically active compounds. researchgate.net The phenyl ring attached to the piperazine nitrogen contributes to the molecule's ability to engage in hydrophobic and aromatic interactions (like π-π stacking) within a receptor's binding pocket.

Systematic Substituent Effects on Binding Affinity and Selectivity

The systematic modification of the this compound scaffold has provided significant insights into how different substituents affect binding affinity and selectivity for various biological targets.

Modifications to the aromatic rings—both the N-phenyl ring and the rings of the benzoylbenzoyl group—have a profound impact on activity. The nature, position, and electronic properties of substituents can alter the molecule's interaction with a receptor.

For instance, in related 1-benzoyl-4-phenylpiperazine analogues, introducing substituents onto the benzoyl ring has been shown to be a critical determinant of biological activity. A study on 1-(4-bromobenzoyl)-4-phenylpiperazine (B2813351) demonstrated how a halogen substituent on the benzoyl ring influences the crystal structure and intermolecular interactions. researchgate.netmdpi.com Similarly, the introduction of a nitro group, as in 1-benzoyl-4-(4-nitrophenyl)piperazine (B4964941), alters the electronic properties and potential hydrogen bonding capabilities of the molecule. researchgate.netmdpi.com

In a series of N-arylpiperazine analogues, the nature and position of substituents on the phenyl ring attached to the piperazine were found to have a fundamental influence on biological activity. nih.gov For example, the presence of a fluorine atom at the para position of the phenyl ring was shown to be beneficial for the activity of certain N-arylpiperazine-modified compounds. nih.gov Studies on other arylpiperazine derivatives have shown that substitutions at the ortho position of the phenyl ring can lead to moderate to strong cytotoxic activities against specific cell lines.

The table below summarizes the effects of various aromatic substitutions on related arylpiperazine compounds.

| Parent Compound Structure | Substituent | Position | Observed Effect | Reference |

| 1-Benzoyl-4-phenylpiperazine | Bromo | 4 (on benzoyl) | Influences crystal packing and intermolecular contacts. | researchgate.netmdpi.com |

| 1-Benzoyl-4-phenylpiperazine | Nitro | 4 (on phenyl) | Alters electronic properties and molecular conformation. | researchgate.netmdpi.com |

| N-Arylpiperazine Analogue | Fluoro | para (on phenyl) | Gives rise to potent biological activity. | nih.gov |

| FPMINT Analogue | Chloro | meta (on benzene) | Restored inhibitory effect on ENT1 but not ENT2. | researchgate.net |

| FPMINT Analogue | Methyl | meta (on benzene) | Regained inhibitory activity on both ENT1 and ENT2. | researchgate.net |

This table is generated based on findings from related but distinct arylpiperazine series to illustrate general principles of aromatic substitution effects.

The piperazine ring is a cornerstone of the pharmacophore. Its structural integrity is often essential for activity. Modifying this central ring, for example by replacing it with a different heterocyclic system, can lead to significant changes in biological response. In a study comparing benzoyl and cinnamoyl amides, replacing the piperazine ring with a piperidine (B6355638) ring resulted in a notable increase in potency for some analogues. nih.gov This suggests that for certain targets, the presence of the second basic nitrogen in the piperazine ring may be detrimental to affinity, possibly due to unfavorable interactions in the binding site. nih.gov The flexibility and conformational preferences of the ring system are also critical.

The linker region, in this case, the benzoyl moiety connecting one phenyl ring to the piperazine core, plays a crucial role in orienting the substituent groups in three-dimensional space. The length and flexibility of this linker are critical. In studies of related compounds, a one-carbon linker between the piperazine nitrogen and a phenyl ring was found to increase activity, whereas a two-carbon linker led to a tenfold decrease in biological activity. nih.gov In another series, cinnamoyl-based compounds (which have a more rigid, unsaturated linker compared to benzoyl analogues) were generally found to be slightly less potent than their benzoyl counterparts, indicating that the nature of the linker is key to optimizing interactions with the target. nih.gov

Conformational Analysis and Bioactive Conformations

The three-dimensional shape of this compound analogues is not static. Conformational analysis, which examines the different spatial arrangements of atoms that can be achieved through rotation around single bonds, is vital for understanding how these molecules bind to their receptors.

Crystal structure studies of similar compounds, such as 1-(4-bromobenzoyl)-4-phenylpiperazine, reveal that the central piperazine ring typically adopts a stable chair conformation . researchgate.netmdpi.comnih.gov In this conformation, the substituents on the nitrogen atoms can be in either axial or equatorial positions.

The bioactive conformation is the specific three-dimensional shape a molecule adopts when it binds to its biological target. This conformation may not be the lowest energy conformation in solution. Studies on other 1-arylpiperazines suggest that for binding to certain receptors, the two rings of the 1-arylpiperazine moiety are relatively coplanar in the bioactive conformation. mdpi.com Determining the preferred conformation of potency-enhancing substituents through methods like molecular mechanics and X-ray crystallography can suggest the receptor-bound conformation for a series of compounds. researchgate.net

The table below details some conformational parameters found in crystal structures of related compounds.

| Compound | Piperazine Conformation | Key Torsion/Dihedral Angles | Reference |

| 1-(4-bromobenzoyl)-4-phenylpiperazine | Chair | Dihedral angle between phenyl and brominated benzene (B151609) rings: 86.6 (1)° | researchgate.net |

| 1-benzoyl-4-(4-nitrophenyl)piperazine | Chair | Dihedral angles between phenyl and nitrobenzene (B124822) rings: 51.52 (6)° and 57.23 (7)° | researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to find statistically significant correlations between the chemical structure of a series of compounds and their biological activity. These models translate the structural features of molecules into numerical descriptors and then use statistical methods to derive a mathematical equation that predicts the activity.

For analogues of this compound, QSAR studies can provide valuable predictive insights. While specific QSAR models for the titular compound are not widely published, numerous studies on related arylpiperazine derivatives demonstrate the utility of this approach. These studies have successfully developed predictive QSAR models for various biological activities, including receptor binding and enzyme inhibition. mdpi.comnih.gov

For example, 2D-QSAR and 3D-QSAR models have been developed for arylpiperazine derivatives targeting serotonin (B10506) receptors and adrenoceptors. nih.govnih.gov In these models, descriptors related to steric (e.g., molecular volume) and electrostatic (e.g., partial charges) factors are often found to be critical for modulating binding affinity and selectivity. nih.gov A 3D-QSAR method known as Comparative Molecular Field Analysis (CoMFA) can rationalize how steric and electrostatic fields around the molecules influence their interaction with a receptor, providing a 3D map of favorable and unfavorable interaction zones. nih.gov

QSAR models for piperazine-based inhibitors have identified key molecular descriptors that correlate with inhibitory activity, such as:

Electronic properties: Energy of the Lowest Unoccupied Molecular Orbital (ELUMO) and electrophilicity index. mdpi.com

Physicochemical properties: Molar refractivity (MR) and aqueous solubility (LogS). mdpi.com

Topological properties: Topological Polar Surface Area (PSA). mdpi.com

These models, once validated, can be used for the virtual screening of new compound libraries and for the rational design of novel, more potent, and selective analogues prior to their synthesis.

Design, Synthesis, and Comparative Evaluation of 1 O Benzoylbenzoyl 4 Phenylpiperazine Analogues and Derivatives

Rational Design Principles for Novel Analogues

The rational design of new molecules targeting specific biological outcomes is a multifaceted process that leverages computational and conceptual frameworks to navigate the vastness of chemical space. For a scaffold such as 1-(o-Benzoylbenzoyl)-4-phenylpiperazine, several established principles can be applied to generate novel analogues with potentially improved properties.

Scaffold hopping is a widely used strategy in medicinal chemistry to identify structurally novel compounds that retain the biological activity of a known parent molecule by modifying its core structure. nih.gov This approach aims to discover new chemotypes that may offer advantages in terms of synthetic accessibility, intellectual property, or pharmacological properties. nih.govchemrxiv.org The process can range from minor modifications, such as replacing heteroatoms in a ring, to more drastic changes like ring opening or closure. nih.gov

In the context of the this compound framework, scaffold hopping could involve replacing the central piperazine (B1678402) ring with other cyclic diamines or non-cyclic linkers that maintain the spatial orientation of the terminal aromatic groups. Another approach is the application of isosteric or bioisosteric replacements, where atoms or groups of atoms are exchanged for others with similar physical or chemical properties. For instance, the benzoyl group could be replaced by other acyl groups or heterocyclic moieties. A practical example is the synthesis of 1-(4-bromobenzoyl)-4-phenylpiperazine (B2813351), where the benzoyl group is substituted with a brominated analogue, altering its electronic and steric properties. nih.gov Similarly, bioisosteric replacement of an amide with a 1,2,4-oxadiazole (B8745197) ring has been shown to yield potent and selective inhibitors in other molecular series. nih.gov

Fragment-based drug discovery (FBDD) offers an alternative path to lead generation. This method involves screening libraries of small, low-complexity molecules ("fragments") to identify those that bind weakly to a biological target. nih.gov Once identified, these fragments can be elaborated or linked together to create more potent, lead-like compounds. nih.gov

The this compound structure can be deconstructed into three primary fragments:

The o-Benzoylbenzoyl group: This bulky, aromatic ketone fragment dictates key steric and electronic interactions.

The Phenylpiperazine core: This serves as a central linker and is a common pharmacophore in its own right. nih.gov

The terminal Phenyl group: This provides a crucial aromatic interaction surface.

In a fragment-based approach, these or similar fragments could be identified through screening techniques like Nuclear Magnetic Resonance (NMR) or X-ray crystallography. nih.gov Medicinal chemistry efforts would then focus on optimizing how these fragments are linked, exploring different linker lengths and compositions to maximize binding affinity and selectivity for a given target receptor.

Synthetic Accessibility and Chemical Space Exploration for Analogues

The synthesis of phenylpiperazine derivatives is well-documented, providing a solid foundation for exploring the chemical space around the this compound scaffold. The general synthesis involves the acylation of a substituted piperazine. For example, the synthesis of 1-(4-bromobenzoyl)-4-phenylpiperazine is achieved by reacting 1-phenylpiperazine (B188723) with 4-bromobenzoyl chloride. nih.govnih.gov A similar approach can be envisioned for the parent compound using o-benzoylbenzoyl chloride.

Exploring the chemical space involves systematically modifying the different components of the molecule. This can be achieved through combinatorial synthesis approaches where diverse building blocks are utilized. For the this compound scaffold, this exploration can include:

Substitution on the Phenyl Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) on the terminal phenyl ring to probe for additional binding interactions.

Modification of the Benzoyl Groups: Altering the substitution patterns on either of the benzoyl rings to modulate electronic properties and steric bulk.

Piperazine Ring Analogues: Replacing the piperazine ring with other cyclic or acyclic linkers to alter the conformational flexibility and vectoral projection of the aromatic substituents.

The synthesis of a library of 1-((2,3-dihydrobenzo[b] nih.govdundee.ac.ukdioxin-6-yl)methyl)-4-substituted-phenylpiperazine derivatives serves as an example of how the phenylpiperazine core can be utilized to generate a series of compounds with varied biological activities. nih.gov

| Analogue | Starting Materials | General Reaction Type | Reference |

| 1-Benzoyl-4-(4-nitrophenyl)piperazine (B4964941) | 4-Nitrophenylpiperazine, Benzoyl chloride | Acylation | nih.govnih.gov |

| 1-(4-Bromobenzoyl)-4-phenylpiperazine | 1-Phenylpiperazine, 4-Bromobenzoyl chloride | Acylation | nih.govnih.gov |

Comparative Analysis of Molecular Interaction Profiles of Derivatives

Understanding the three-dimensional structure and intermolecular interactions of a molecule is crucial for explaining its biological activity. X-ray crystallography provides precise data on the solid-state conformation of molecules. A comparative analysis of derivatives of the core scaffold reveals key structural features that influence their interaction profiles.

Studies on analogues like 1-benzoyl-4-(4-nitrophenyl)piperazine and 1-(4-bromobenzoyl)-4-phenylpiperazine show that the central piperazine ring consistently adopts a chair conformation. nih.govnih.gov However, the relative orientations of the attached aromatic rings can vary significantly, which is critical for receptor binding. These orientations are defined by torsion and dihedral angles. For instance, in 1-(4-bromobenzoyl)-4-phenylpiperazine, the dihedral angle between the phenyl and brominated benzene (B151609) rings is 86.6 (1)°, indicating a nearly perpendicular arrangement. nih.gov In contrast, for the two independent molecules of 1-benzoyl-4-(4-nitrophenyl)piperazine in the asymmetric unit, the dihedral angles between the phenyl and nitrobenzene (B124822) rings are 51.52 (6)° and 57.23 (7)°. nih.gov

These structural differences, driven by the electronic nature and steric demands of the substituents, directly impact the molecule's shape and its ability to form non-covalent interactions such as hydrogen bonds, hydrophobic interactions, and π-stacking with a target protein. scienceopen.com Molecular docking simulations can further elucidate these interactions, but the foundational insights from crystallography are invaluable for validating computational models. scienceopen.comresearchgate.net

| Compound | Crystal System | Space Group | Piperazine Conformation | Key Torsion Angle (°C) | Dihedral Angle between Rings (°C) | Reference |

|---|---|---|---|---|---|---|

| 1-Benzoyl-4-(4-nitrophenyl)piperazine (Molecule A) | Orthorhombic | Pna2₁ | Chair | -46.8 (3) | 51.52 (6) | nih.govresearchgate.net |

| 1-Benzoyl-4-(4-nitrophenyl)piperazine (Molecule B) | Orthorhombic | Pna2₁ | Chair | 45.4 (3) | 57.23 (7) | nih.govresearchgate.net |

| 1-(4-Bromobenzoyl)-4-phenylpiperazine | Monoclinic | P2₁ | Chair | 46.4 (4) | 86.6 (1) | nih.govresearchgate.net |

Development of Advanced Chemical Probes for Receptor Research

High-quality chemical probes are essential tools for dissecting biological pathways and validating therapeutic targets. nih.gov An ideal chemical probe should be potent, selective, and possess a mechanism of action that is well-understood. The this compound scaffold, if found to have potent and selective activity against a particular receptor, could serve as a valuable starting point for the development of such probes.

The process of converting a lead compound into a chemical probe involves chemical modifications designed to enable specific experimental applications without disrupting the core interactions responsible for its biological activity. nih.gov This can include:

Affinity-based probes: Introducing a tag, such as biotin (B1667282) or a fluorescent dye, at a position on the molecule that does not interfere with binding. This allows for the visualization or isolation of the target protein.

Photo-affinity labels: Incorporating a photo-reactive group (e.g., an azide (B81097) or diazirine) that, upon UV irradiation, forms a covalent bond with the target receptor. This enables permanent labeling and subsequent identification of the binding site.

The development of such advanced tools requires a significant collaborative investment to ensure they are appropriately characterized and utilized, ultimately maximizing their potential to clarify target biology and facilitate drug discovery. nih.gov

Computational Chemistry and Theoretical Investigations on 1 O Benzoylbenzoyl 4 Phenylpiperazine

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanics (QM) offers the most accurate methods for describing the electronic behavior of a molecule, which is fundamental to its structure and reactivity. rowansci.com QM methods, such as Density Functional Theory (DFT) and other ab initio approaches, solve approximations of the Schrödinger equation to determine molecular properties. nih.govnumberanalytics.com These calculations can elucidate equilibrium geometries, vibrational frequencies, and electronic properties like dipole moments and reaction energies. nih.gov

For a molecule like 1-(o-Benzoylbenzoyl)-4-phenylpiperazine, QM calculations are essential for understanding its intrinsic chemical nature. DFT, a widely used QM method, balances computational cost and accuracy, making it suitable for drug-sized molecules. rowansci.com These calculations can determine the distribution of electrons and identify regions that are susceptible to electrophilic or nucleophilic attack. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more reactive.

Furthermore, the Molecular Electrostatic Potential (MEP) surface can be mapped, which illustrates the charge distribution and helps predict sites for intermolecular interactions, such as hydrogen bonding.

Table 1: Hypothetical Quantum Mechanical Properties of this compound (Calculated at B3LYP/6-31G Level)*

| Property | Calculated Value | Significance |

| HOMO Energy | -6.25 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | -1.89 eV | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap (ΔE) | 4.36 eV | Reflects chemical reactivity and kinetic stability. |

| Dipole Moment | 3.45 Debye | Measures the overall polarity of the molecule, influencing solubility and binding. |

| Max Electrostatic Potential | +28.5 kcal/mol | Predicts regions susceptible to nucleophilic attack (e.g., near carbonyl carbons). |

| Min Electrostatic Potential | -45.2 kcal/mol | Predicts regions for electrophilic attack and hydrogen bond acceptance (e.g., carbonyl oxygen atoms). |

Molecular Docking Simulations for Ligand-Target Complex Prediction

Molecular docking is a computational technique used to predict the preferred orientation, or "pose," of a ligand when bound to a target macromolecule, typically a protein. nih.govetflin.com The process involves sampling numerous conformations of the ligand within the protein's binding site and then using a scoring function to rank these poses based on their predicted binding affinity. nih.gov This method is a cornerstone of structure-based drug design, enabling the rapid screening of virtual compound libraries and the generation of hypotheses about ligand-receptor interactions. etflin.com Software like AutoDock and HADDOCK are widely used for these simulations. scripps.edubonvinlab.org

In a hypothetical study, this compound could be docked into the active site of a relevant biological target, such as Cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation. The docking protocol would first involve preparing the protein structure (e.g., from the Protein Data Bank) and the 3D structure of the ligand. The simulation would then explore how the ligand fits into the enzyme's active site, predicting the binding energy and identifying key interactions (e.g., hydrogen bonds, hydrophobic interactions) with amino acid residues.

Table 2: Hypothetical Docking Results of this compound with COX-2 Active Site

| Parameter | Result | Interpretation |

| Binding Energy | -8.9 kcal/mol | A strong negative value suggests favorable binding affinity. |

| Predicted Inhibition Constant (Ki) | 2.1 µM | Estimates the concentration required to inhibit the enzyme. |

| Key Interacting Residues | Arg120, Tyr355, Ser530, Val523 | Identifies specific amino acids crucial for anchoring the ligand in the binding pocket. |

| Hydrogen Bonds | 1 (with Ser530) | The carbonyl oxygen of the benzoyl group acts as a hydrogen bond acceptor. |

| Hydrophobic Interactions | Phenyl and benzoyl rings with Val523, Leu352, Tyr385 | These interactions contribute significantly to the stability of the complex. |

Molecular Dynamics Simulations for Binding Dynamics and Conformational Sampling

While molecular docking provides a static snapshot of a potential ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms over time. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing detailed information on the flexibility of the protein and ligand, the stability of their interactions, and the role of solvent molecules. researchgate.netrsc.org This technique is crucial for validating docking poses and understanding the conformational changes that may occur upon ligand binding. rsc.org

Following the docking of this compound into COX-2, an MD simulation could be performed to assess the stability of the predicted binding pose. The simulation would typically run for a duration of nanoseconds to microseconds. youtube.com Key analyses of the MD trajectory include calculating the Root Mean Square Deviation (RMSD) to assess structural stability, the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein, and the Radius of Gyration (Rg) to measure the compactness of the complex. researchgate.net The persistence of hydrogen bonds and other interactions over the simulation time is also monitored to confirm the stability of the complex. youtube.com

Table 3: Hypothetical Molecular Dynamics Simulation Metrics for the COX-2/1-(o-Benzoylbenzoyl)-4-phenylpiperazine Complex (100 ns Simulation)

| Metric | Average Value | Significance |

| Complex RMSD | 1.8 Å | A low and stable RMSD value indicates the complex remains structurally stable throughout the simulation. researchgate.net |

| Ligand RMSD | 1.2 Å | A low value indicates the ligand maintains a stable conformation within the binding site. |

| Protein RMSF (Binding Site) | 0.9 Å | Low fluctuations for binding site residues suggest a stable binding pocket. |

| Radius of Gyration (Rg) | 22.5 Å | A consistent Rg value indicates the overall compactness and folded stability of the protein is maintained. researchgate.net |

| Hydrogen Bond Occupancy | 85% (with Ser530) | High occupancy confirms a stable and persistent hydrogen bond, anchoring the ligand. |

In Silico Property Prediction Methodologies (e.g., ADME for Research Tool Development, not clinical)

For a compound to be a useful research tool, it needs appropriate physicochemical and pharmacokinetic properties. In silico models are widely used in the early stages of drug discovery to predict Absorption, Distribution, Metabolism, and Excretion (ADME) properties. nih.govspringernature.com These predictive models are often based on Quantitative Structure-Property Relationships (QSPR), which correlate a molecule's structural features with its properties. cambridge.org Various free and commercial web servers and software packages (e.g., SwissADME, admetSAR) allow for the rapid prediction of these parameters. nih.govresearchgate.net

These tools can predict properties such as lipophilicity (logP), aqueous solubility (logS), blood-brain barrier (BBB) penetration, human intestinal absorption (HIA), and potential for inhibiting key metabolic enzymes like Cytochrome P450 (CYP) isoforms. This information helps researchers to identify potential liabilities of a compound early on and guide its optimization as a chemical probe or research tool.

Table 4: Hypothetical In Silico ADME Profile of this compound

| ADME Parameter | Predicted Value/Classification | Implication for a Research Tool |

| Molecular Weight | 398.48 g/mol | Compliant with Lipinski's Rule of Five (<500). researchgate.net |

| LogP (Lipophilicity) | 3.85 | Indicates good membrane permeability. |

| Aqueous Solubility (LogS) | -4.2 (Poorly soluble) | May require formulation for in vitro assays. |

| Human Intestinal Absorption | High | Predicted to be well-absorbed from the gut. |

| BBB Permeant | Yes | May be suitable for investigating CNS targets. |

| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions via this metabolic pathway. |

| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions via this major metabolic pathway. |

Ligand-Based and Structure-Based Drug Design Methodologies

The insights gained from the computational studies described above can be leveraged in both ligand-based and structure-based drug design to develop new molecules with improved properties, starting from this compound as a hit or lead compound.

Ligand-Based Drug Design: This approach is used when the 3D structure of the biological target is unknown. nih.gov It relies on analyzing a set of molecules known to be active. A key technique is pharmacophore modeling, which identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity. creative-biolabs.comdergipark.org.tr Starting with this compound, a pharmacophore model could be constructed based on its key features. This model could then be used to screen large databases for structurally diverse compounds that match the pharmacophore, potentially identifying novel scaffolds with similar activity. numberanalytics.com

Structure-Based Drug Design: When the 3D structure of the target (like the hypothetical COX-2 complex) is known, structure-based methods can be employed. nih.gov The docking and MD simulation results for this compound would reveal how it interacts with the binding site. This information allows for rational modifications to the molecule's structure. For example, if an empty hydrophobic pocket is observed near the phenylpiperazine moiety, chemists could design derivatives with additional hydrophobic groups to fill this pocket, potentially increasing binding affinity. Similarly, if the simulation reveals a missed opportunity for a hydrogen bond, a functional group could be added to form that interaction, enhancing potency and specificity. This iterative cycle of design, synthesis, and testing is a cornerstone of modern lead optimization.

Advanced Analytical Research Methodologies for 1 O Benzoylbenzoyl 4 Phenylpiperazine

High-Resolution Spectroscopic Techniques for Elucidation of Complex Structures and Interactions

High-resolution spectroscopic methods are indispensable for the unambiguous determination of the chemical structure and conformation of 1-(o-Benzoylbenzoyl)-4-phenylpiperazine.

Advanced NMR (e.g., NOESY, COSY, Heteronuclear Correlations)

Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the molecular framework of a compound. While standard 1D ¹H and ¹³C NMR are foundational, advanced 2D NMR experiments are necessary to definitively assign all proton and carbon signals and to understand the spatial relationships between different parts of the molecule.

For this compound, a combination of 2D NMR experiments would be employed:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule. For instance, it would be used to trace the connectivity of the protons on the phenyl and piperazine (B1678402) rings.

HSQC (Heteronuclear Single Quantum Coherence) or HETCOR (Heteronuclear Correlation): These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is crucial for connecting the different structural fragments of this compound, for example, by showing a correlation from the piperazine protons to the carbonyl carbon of the benzoyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about protons that are close in space, even if they are not directly bonded. This is particularly useful for determining the preferred conformation of the molecule in solution, such as the relative orientation of the phenyl and benzoylbenzoyl groups.

| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| Phenyl-H | 7.2 - 7.5 | 120 - 130 | To piperazine carbons |

| Benzoyl-H | 7.4 - 7.8 | 128 - 135 | To carbonyl carbon |

| Piperazine-H (axial) | ~3.2 | ~50 | To phenyl and benzoyl carbons |

| Piperazine-H (equatorial) | ~3.8 | ~50 | To phenyl and benzoyl carbons |

| C=O (benzoyl) | - | ~170 | From benzoyl and piperazine protons |

| C=O (o-benzoyl) | - | ~168 | From benzoyl protons |

High-Resolution Mass Spectrometry and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of this compound and for studying its fragmentation pathways, which can provide valuable structural information. Techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer would be employed.

The expected protonated molecule [M+H]⁺ for C₂₄H₂₂N₂O₂ would have a calculated m/z that can be determined with high accuracy. Collision-Induced Dissociation (CID) experiments (MS/MS) would then be performed to fragment the parent ion and elucidate the structure.

Based on the known fragmentation patterns of piperazine and benzophenone (B1666685) derivatives, the following fragmentation pathways for this compound can be anticipated:

Cleavage of the amide bond, leading to the formation of a benzoyl cation and a protonated 1-(o-benzoyl)-4-phenylpiperazine fragment.

Fragmentation of the piperazine ring.

Loss of the phenyl group from the piperazine nitrogen.

| Fragment Ion | Hypothetical m/z | Description |

| [C₂₄H₂₂N₂O₂ + H]⁺ | 371.1703 | Protonated parent molecule |

| [C₇H₅O]⁺ | 105.0335 | Benzoyl cation |

| [C₁₇H₁₇N₂O]⁺ | 265.1335 | Loss of the terminal benzoyl group |

| [C₁₀H₁₃N₂]⁺ | 161.1073 | 1-phenylpiperazine (B188723) fragment |

Chromatographic and Electrophoretic Techniques for Purity and Enantiomeric Excess Determination

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from any starting materials, byproducts, or degradation products.

Chiral HPLC for Stereoisomer Separation

The structure of this compound is achiral, meaning it does not have enantiomers and will not exhibit optical activity. Therefore, chiral HPLC for the separation of stereoisomers is not applicable to this specific compound.

However, if a chiral center were to be introduced into the molecule, for instance, by substitution on the piperazine ring, the resulting enantiomers would require separation to study their individual biological activities. In such a hypothetical scenario, Chiral High-Performance Liquid Chromatography (HPLC) would be the method of choice. This would involve the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. The choice of CSP and mobile phase would depend on the specific nature of the chiral derivative. For other chiral piperazine derivatives, polysaccharide-based CSPs have been shown to be effective. researchgate.net

Preparative Chromatography for Scale-Up and Purification

For the isolation and purification of this compound on a larger scale, for example, after its synthesis, preparative chromatography is employed. This technique uses larger columns and higher flow rates than analytical HPLC to separate and collect gram-to-kilogram quantities of the pure compound.

The development of a preparative chromatography method typically begins with the optimization of the separation on an analytical scale using HPLC. A suitable stationary phase (e.g., silica gel or a reversed-phase C18 material) and mobile phase system are chosen to achieve good resolution between the target compound and any impurities. The method is then scaled up to a preparative system.

| Parameter | Analytical HPLC | Preparative Chromatography |

| Column Diameter | 2.1 - 4.6 mm | > 20 mm |

| Particle Size | < 5 µm | 5 - 20 µm or larger |

| Flow Rate | 0.2 - 2 mL/min | > 20 mL/min |

| Sample Load | µg - mg | mg - g |

Biophysical Characterization Techniques for Ligand-Target Interactions

To understand the potential biological activity of this compound, biophysical techniques can be used to study its interactions with protein targets. Phenylpiperazine derivatives are known to interact with various receptors, including G-protein coupled receptors (GPCRs). nih.govacs.org

Techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Saturation Transfer Difference (STD) NMR spectroscopy could be employed to investigate the binding of this compound to a purified target protein.

Surface Plasmon Resonance (SPR): This label-free technique can be used to measure the kinetics (on-rate and off-rate) and affinity (dissociation constant, K_D) of the interaction between the compound and a target protein immobilized on a sensor chip.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity, stoichiometry, and thermodynamic parameters (enthalpy and entropy) of the interaction.

Saturation Transfer Difference (STD) NMR: This NMR technique can identify which parts of a ligand are in close contact with a protein receptor, providing valuable information about the binding epitope of the small molecule.

While specific biophysical interaction data for this compound is not available, studies on other phenylpiperazine derivatives have shown their ability to bind to targets like the β1-adrenergic receptor. nih.govacs.org Such studies provide a framework for how the interaction of this compound with a relevant biological target could be investigated.

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

Isothermal Titration Calorimetry (ITC) is a powerful technique used to directly measure the heat changes that occur during a biomolecular interaction. By quantifying this heat, ITC can determine the key thermodynamic parameters of the binding event between this compound and its protein target.

The experiment involves titrating the compound into a solution containing the target protein at a constant temperature. Each injection of the compound leads to a binding event, which either releases (exothermic) or absorbs (endothermic) heat. The instrument measures this heat flow, generating a binding isotherm. This isotherm can be analyzed to determine the binding affinity (KD), stoichiometry (n), and the enthalpy change (ΔH) of the interaction. From these values, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated using the equation:

ΔG = ΔH - TΔS = -RTln(KA)

where KA is the association constant (1/KD), R is the gas constant, and T is the absolute temperature. This provides a complete thermodynamic profile of the interaction.

Detailed Research Findings

Were ITC studies conducted on this compound, the data would reveal the primary forces driving its binding to a target protein. A favorable (negative) enthalpy change typically indicates strong hydrogen bonding and van der Waals interactions, while a favorable (positive) entropy change often points to the role of hydrophobic interactions and conformational changes.

The resulting data would be presented in a table similar to the one below, allowing for a clear comparison of the thermodynamic signature of the compound's interaction with its target.

Table 1: Hypothetical Thermodynamic Parameters for the Interaction of this compound with a Target Protein as Determined by ITC

| Parameter | Value | Units |

|---|---|---|

| Stoichiometry (n) | e.g., 1.05 | |

| Dissociation Constant (KD) | e.g., 50 | nM |

| Enthalpy Change (ΔH) | e.g., -15.2 | kcal/mol |

| Entropy Change (TΔS) | e.g., -5.1 | kcal/mol |

Surface Plasmon Resonance (SPR) for Binding Kinetics

Surface Plasmon Resonance (SPR) is a label-free optical technique used to monitor biomolecular interactions in real-time. It provides crucial data on the kinetics of binding, specifically the association rate (kon) and the dissociation rate (koff) of a compound to its target.

In an SPR experiment, the target protein is typically immobilized on a sensor chip surface. A solution containing this compound is then flowed over this surface. Binding of the compound to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. The rate at which the signal increases during the association phase provides the on-rate, while the rate at which it decreases during the subsequent dissociation phase (when the compound solution is replaced by buffer) provides the off-rate.

The ratio of these two rates (koff/kon) yields the equilibrium dissociation constant (KD), providing a kinetic determination of binding affinity that can be compared with the thermodynamic KD obtained from ITC.

Detailed Research Findings

An SPR analysis of this compound would provide a dynamic view of its interaction with a target. The resulting sensorgram would visualize the binding and dissociation over time. The kinetic parameters derived from this data are essential for understanding the compound's mechanism. For instance, a slow off-rate is often a desirable characteristic for drug candidates, as it indicates a longer residence time on the target.

The kinetic data would be summarized in a table, providing a quantitative basis for structure-activity relationship studies.

Table 2: Hypothetical Kinetic Parameters for the Interaction of this compound with a Target Protein as Determined by SPR

| Parameter | Value | Units |

|---|---|---|

| Association Rate (kon) | e.g., 2.5 x 105 | M-1s-1 |

| Dissociation Rate (koff) | e.g., 1.25 x 10-3 | s-1 |

| Dissociation Constant (KD) | e.g., 50 | nM |

X-ray Crystallography and Cryo-Electron Microscopy of Compound-Protein Complexes

To understand the binding of this compound at an atomic level, high-resolution structural techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM) are employed. These methods can reveal the precise three-dimensional structure of the compound in complex with its protein target.

X-ray Crystallography involves crystallizing the protein-compound complex and then diffracting X-rays through the crystal. The resulting diffraction pattern is used to calculate an electron density map, from which an atomic model of the complex can be built. This model shows the exact binding pose of the compound, the specific amino acid residues it interacts with, and any conformational changes in the protein that occur upon binding. While powerful, this technique requires the formation of well-ordered crystals, which can be a significant challenge.

Cryo-Electron Microscopy (Cryo-EM) is a technique that has rapidly advanced to determine high-resolution structures of biological macromolecules, including small protein-ligand complexes. In cryo-EM, a solution of the protein-compound complex is flash-frozen in a thin layer of vitreous ice, and thousands of images of individual particles are taken with an electron microscope. These images are then computationally averaged and reconstructed to generate a 3D structure. Cryo-EM is particularly advantageous for large proteins or complexes that are difficult to crystallize.

Detailed Research Findings

A high-resolution crystal or cryo-EM structure of the this compound-protein complex would provide invaluable information for structure-based drug design. It would allow for the visualization of key interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, between the compound and the protein's binding pocket. This detailed structural information would explain the observed thermodynamic and kinetic data and guide the rational design of more potent and selective analogs.

The structural data would be deposited in a public database like the Protein Data Bank (PDB) and summarized in a table detailing the crystallographic or cryo-EM data collection and refinement statistics.

Table 3: Hypothetical Data Collection and Refinement Statistics for a Protein-1-(o-Benzoylbenzoyl)-4-phenylpiperazine Complex

| Parameter | X-ray Crystallography | Cryo-Electron Microscopy |

|---|---|---|

| PDB ID | e.g., 9XYZ | e.g., EMD-12345, PDB 9XYW |

| Resolution (Å) | e.g., 1.8 | e.g., 2.5 |

| Space Group | e.g., P212121 | N/A |

| Unit Cell (a, b, c Å) | e.g., 50.1, 85.2, 110.5 | N/A |

| Rwork / Rfree | e.g., 0.19 / 0.22 | N/A |

| Ramachandran Favored (%) | e.g., 98.5 | e.g., 98.2 |

Emerging Research Avenues and Future Directions for 1 O Benzoylbenzoyl 4 Phenylpiperazine Research

Utility as a Molecular Tool in Chemical Biology Research

The structure of 1-(o-Benzoylbenzoyl)-4-phenylpiperazine is particularly suggestive of its potential use as a molecular tool or chemical probe for exploring biological systems. The most notable feature in this context is the benzophenone (B1666685) group inherent in the o-benzoylbenzoyl moiety. Benzophenones are widely used as photo-reactive cross-linking agents in photoaffinity labeling experiments.

Upon irradiation with UV light, the benzophenone carbonyl group can be excited to a triplet state, which is capable of abstracting a hydrogen atom from a nearby amino acid residue within a protein's binding pocket. This process forms a covalent bond between the ligand and its target protein. This technique is invaluable for:

Target Identification: If the compound shows a biological effect, it can be used as a probe to covalently label its binding partner(s) in a complex biological sample (e.g., cell lysate or living cells), enabling subsequent isolation and identification by mass spectrometry.

Binding Site Mapping: By analyzing the site of covalent attachment on the target protein, researchers can map the binding pocket with high precision.

The 1-phenylpiperazine (B188723) portion of the molecule would serve as the primary recognition element, guiding the probe to a specific class of binding sites, potentially on receptors known to interact with this scaffold, such as certain serotonin (B10506) or dopamine (B1211576) receptors. biosynth.com The compound could thus be developed into a highly specific photoaffinity probe to validate and explore the pharmacology of such targets.

Contributions to Lead Optimization Strategies in Non-Clinical Drug Discovery

Lead optimization is a critical phase in drug discovery where an initial "hit" compound is systematically modified to improve its potency, selectivity, and pharmacokinetic properties. biosynth.com The this compound structure represents a versatile scaffold that can be systematically explored in a lead optimization campaign. The phenylpiperazine core is a common starting point for generating novel ligands. nih.gov

An optimization strategy would involve creating a library of analogues by modifying three key positions of the molecule:

The Phenyl Ring (of the phenylpiperazine): Substitution on this ring can modulate binding affinity and selectivity.

The Benzoyl Ring (terminal): Modifications here could enhance binding or alter physicochemical properties.

The Bridging Benzoyl Group: While structurally more constrained, subtle changes could influence the molecule's conformation.

A hypothetical Structure-Activity Relationship (SAR) exploration could be tabulated as follows, illustrating how chemists might approach the optimization process.

| Compound Analogue | Modification Site | Substitution | Hypothetical Goal |

| Analogue 1a | Phenyl Ring | 4-Fluoro | Enhance binding affinity, improve metabolic stability. |

| Analogue 1b | Phenyl Ring | 2-Methoxy | Alter receptor subtype selectivity. |

| Analogue 2a | Terminal Benzoyl Ring | 4-Chloro | Increase potency through halogen bonding. |

| Analogue 2b | Terminal Benzoyl Ring | 3-Trifluoromethyl | Improve cell permeability and metabolic stability. |

| Analogue 3 | Linker | Replace amide with ester | Evaluate the importance of the amide hydrogen bond donor. |

This iterative process of design, synthesis, and testing allows researchers to build a detailed understanding of the SAR, guiding the development of a compound with a more desirable therapeutic profile. nih.gov

Integration with High-Throughput Screening (HTS) and Fragment Screening Methodologies

High-Throughput Screening (HTS) allows for the rapid testing of large chemical libraries to identify initial hit compounds. ewadirect.comnih.gov While this compound itself is a specific molecule, it represents a class of compounds that could be included in diversity-oriented screening libraries. Its relatively large and rigid structure makes it distinct from more flexible molecules, allowing it to probe unique areas of chemical space.

Conversely, fragment-based drug discovery (FBDD) uses much smaller, lower-molecular-weight compounds ("fragments") to identify weak but efficient binders, which are then grown or linked to create a potent lead. sigmaaldrich.com The individual components of this compound are highly relevant to FBDD:

1-Phenylpiperazine: This is a classic fragment used in screens targeting G-protein coupled receptors (GPCRs) and transporters.

Benzophenone: This fragment could be identified in screens for various enzyme or receptor pockets.

The subject compound could be viewed as a potential outcome of a fragment-merging or fragment-linking strategy, where phenylpiperazine and a benzophenone-like fragment, identified as binding in adjacent sites on a target, are joined. HTS campaigns could screen for compounds that inhibit or activate a specific biological process, with subsequent analysis identifying molecules sharing this core scaffold. sbpdiscovery.org

Theoretical Frameworks for Ligand Design and Target Validation in Research Settings

The structure of this compound provides a solid theoretical framework for designing new ligands and validating their targets.

Ligand Design: The design of new molecules can be approached using computational methods like molecular docking and quantitative structure-activity relationship (QSAR) modeling. biosynth.com The known crystal structures of similar compounds, such as 1-(4-bromobenzoyl)-4-phenylpiperazine (B2813351), reveal key structural features like the chair conformation of the piperazine (B1678402) ring and the relative angles of the aromatic rings. nih.govnih.govresearchgate.net This information can be used to build a reliable 3D model of this compound.

This model can then be docked into the binding sites of hypothesized targets (e.g., dopamine D2 or serotonin 5-HT2A receptors). The results would guide the design of new analogues with improved predicted binding affinity or selectivity, which can then be synthesized and tested.

Target Validation: As discussed in section 8.1, a key challenge in drug discovery is confirming that a molecule's biological effect is due to its interaction with a specific target. The potential for this compound to be used as a photoaffinity label makes it an excellent tool for target validation. If a series of analogues shows a strong correlation between binding affinity to a specific protein and their functional effect in cells, and the parent compound can be used to covalently label that same protein, it provides powerful evidence that the protein is a physiologically relevant target of the compound series.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.